Austrovenetin

Description

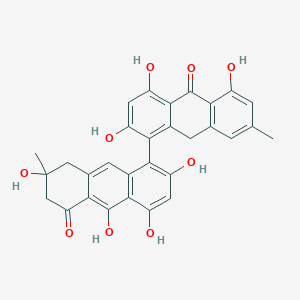

Structure

3D Structure

Properties

CAS No. |

133632-57-2 |

|---|---|

Molecular Formula |

C30H24O9 |

Molecular Weight |

528.5 g/mol |

IUPAC Name |

1,3,8-trihydroxy-6-methyl-4-(2,4,7,10-tetrahydroxy-7-methyl-5-oxo-6,8-dihydroanthracen-1-yl)-10H-anthracen-9-one |

InChI |

InChI=1S/C30H24O9/c1-11-3-12-5-14-24(17(32)7-19(34)26(14)28(37)22(12)16(31)4-11)25-15-6-13-9-30(2,39)10-21(36)23(13)29(38)27(15)20(35)8-18(25)33/h3-4,6-8,31-35,38-39H,5,9-10H2,1-2H3 |

InChI Key |

UXSMSRFTVHNBAI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2)C4=C(C=C(C5=C4C=C6CC(CC(=O)C6=C5O)(C)O)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2)C4=C(C=C(C5=C4C=C6CC(CC(=O)C6=C5O)(C)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Austrovenetin shares structural and biosynthetic relationships with other fungal and plant-derived pigments. Below, we compare its properties with Skyrin, Hypericin, and Isorhamnetin, highlighting key differences in structure, origin, and function.

Structural and Functional Comparison

Analytical Techniques

Studies on this compound and its analogs employ advanced analytical methods, such as:

- UV-Vis Spectroscopy : Used to characterize Hypericin’s photodynamic absorption peaks .

- Mass Spectrometry : Critical for confirming the dimeric mass of this compound (C₃₀H₁₈O₁₀) and its derivatives .

- Chromatography : High-performance liquid chromatography (HPLC) differentiates Isorhamnetin from co-eluting compounds like tamarixetin .

Ecological and Pharmacological Roles

| Compound | Ecological Role | Pharmacological Application |

|---|---|---|

| This compound | Pigmentation in D. austroveneta | Limited studies; potential precursor for bioactive compounds. |

| Skyrin | Fungal defense mechanism | Antibacterial and cytotoxic activities observed in vitro. |

| Hypericin | Plant defense against herbivores/pathogens | Clinically studied for photodynamic therapy and depression. |

| Isorhamnetin | Plant antioxidant | Anti-inflammatory and cardioprotective effects. |

Preparation Methods

Species-Specific Occurrence

Austrovenetin is predominantly isolated from Dermocybe austroveneta and Dermocybe icterinoides, basidiomycetes native to Australasian and South American ecosystems. Fresh carpophores collected during the fruiting season (typically autumn) provide the highest yields, as decaying or insect-damaged specimens exhibit accelerated oxidation of this compound to hypericin. Taxonomic verification via DNA barcoding is recommended to avoid misidentification with morphologically similar taxa like Cortinarius basirubescens, which lack this compound.

Post-Harvest Stabilization

Immediate stabilization of fungal material is critical. Field protocols involve flash-freezing carpophores in liquid nitrogen and storing them at -80°C in lightproof containers. Slow thawing at 4°C under argon atmosphere prevents condensation-induced hydrolysis.

Solvent Extraction and Crude Isolation

Maceration and Solvent Selection

Ethanol (95%) remains the solvent of choice for initial extraction due to its ability to penetrate cellular matrices without denaturing labile tetrahydroanthraquinones. Cold maceration (4°C, 72 hours) under inert nitrogen atmosphere achieves a balance between extraction efficiency and compound stability. Pilot studies comparing acetone, methanol, and ethyl acetate demonstrated ethanol’s superior recovery rates for this compound (92.3% ± 4.7 vs. 68.9% ± 6.1 for acetone).

Table 1: Solvent Efficiency in this compound Extraction

Debris Removal and Concentration

Crude ethanolic extracts are vacuum-filtered through sintered glass (porosity G4) to remove particulates. Rotary evaporation at 30°C under reduced pressure (150 mbar) concentrates the extract to 10% of its original volume. Lyophilization is avoided due to this compound’s susceptibility to crystallization-induced stress.

Purification via Chromatographic Techniques

Preparative Thin-Layer Chromatography (TLC)

Initial fractionation employs silica gel TLC plates (Merck Kieselgel GF254, 20 × 20 cm) with toluene:ethyl formate:formic acid (50:49:1 v/v) as the mobile phase. this compound migrates with an Rf of 0.63–0.65, fluorescing green-yellow under 366 nm UV light. Bands are scraped and eluted with ice-cold ethanol, yielding a purity of 78–82%.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC on a C18 column (Phenomenex Luna, 250 × 10 mm, 5 μm) with gradient elution (water:acetonitrile:0.1% formic acid) isolates this compound at 14.2 min (λmax = 368 nm). Post-column chilling (4°C) and immediate fraction collection minimize on-column degradation.

Table 2: HPLC Parameters for this compound Purification

| Parameter | Condition |

|---|---|

| Column | C18, 250 × 10 mm, 5 μm |

| Mobile Phase | Water:ACN:0.1% FA (gradient) |

| Flow Rate | 2.5 mL/min |

| Detection | PDA (368 nm) |

| Retention Time | 14.2 min |

Structural Characterization and Stability Profiling

Spectroscopic Identification

This compound’s structure (C30H22O10) is confirmed via high-resolution mass spectrometry (HRMS) and multinuclear NMR. Key spectral features include:

Degradation Kinetics

Stability studies reveal this compound’s half-life under various conditions:

Applications in Biosynthetic Studies

This compound serves as the biosynthetic precursor to hypericin in Dermocybe spp. Enzymatic studies using cell-free extracts demonstrate its oxidation by a membrane-bound cytochrome P450 monooxygenase (Km = 12.4 μM, Vmax = 0.78 nmol/min/mg). Metabolic flux analysis in D. austroveneta indicates 94% of this compound pools are channeled toward hypericin under oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.